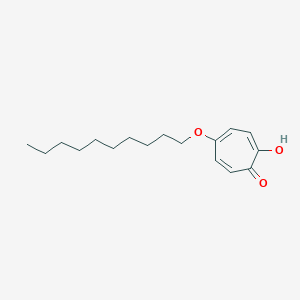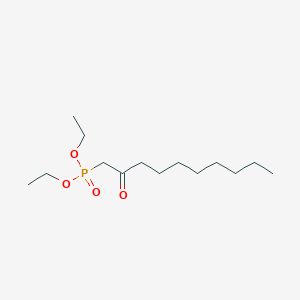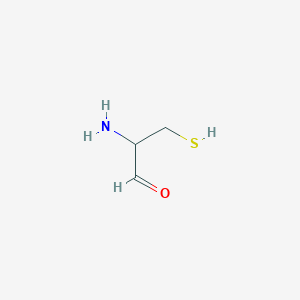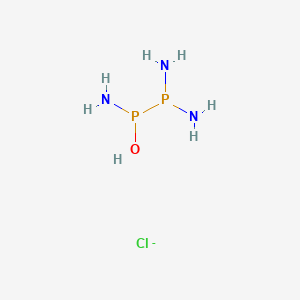
Diaminophosphanylphosphonamidous acid;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diaminophosphanylphosphonamidous acid;chloride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both phosphanyl and phosphonamidous functional groups, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphanylphosphonamidous acid;chloride typically involves the reaction of phosphonamidous acid derivatives with chlorinating agents. Common chlorinating agents used in this process include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Diaminophosphanylphosphonamidous acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidous acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Diaminophosphanylphosphonamidous acid;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which diaminophosphanylphosphonamidous acid;chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The phosphanyl and phosphonamidous groups can participate in coordination chemistry, forming complexes with metal ions and other substrates. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and other chemical processes.
相似化合物的比较
Similar Compounds
Phosphonamidous acid derivatives: Compounds with similar functional groups but different substituents.
Phosphanyl compounds: Molecules containing the phosphanyl group but lacking the phosphonamidous functionality.
Uniqueness
Diaminophosphanylphosphonamidous acid;chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications where both nucleophilic and electrophilic properties are required.
属性
CAS 编号 |
159100-39-7 |
|---|---|
分子式 |
ClH7N3OP2- |
分子量 |
162.47 g/mol |
IUPAC 名称 |
diaminophosphanylphosphonamidous acid;chloride |
InChI |
InChI=1S/ClH.H7N3OP2/c;1-5(2)6(3)4/h1H;4H,1-3H2/p-1 |
InChI 键 |
FNKXDRCOIQGQGD-UHFFFAOYSA-M |
规范 SMILES |
NP(N)P(N)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


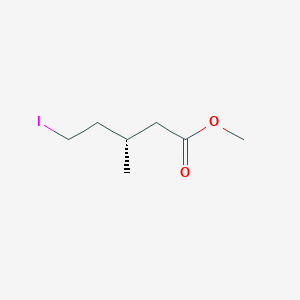
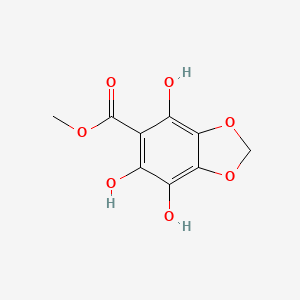
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
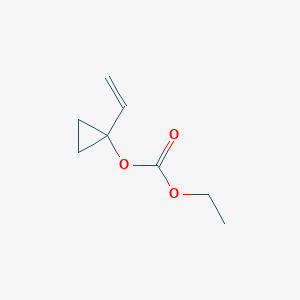
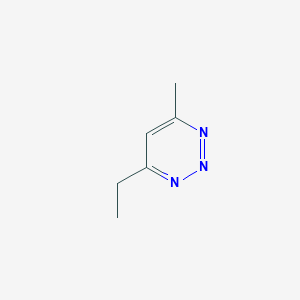
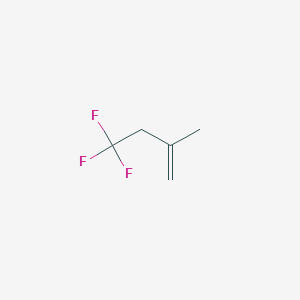
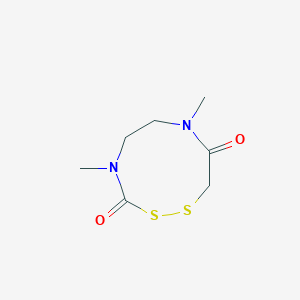

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

